Enzymatic Substrate Specificity: Allophanate vs. Urea and Biuret in TrzF Hydrolase Activity
TrzF (allophanate hydrolase from Enterobacter cloacae strain 99) exhibits high activity for allophanate hydrolysis but is completely inactive with urea, despite prior classification as a urea amidolyase [1]. The enzyme also shows lower activity with biuret compared to allophanate [1]. This differential substrate recognition represents a functional distinction not achievable with urea or biuret analogs.
| Evidence Dimension | Enzymatic substrate hydrolysis activity |
|---|---|
| Target Compound Data | High activity (TrzF enzyme active) |
| Comparator Or Baseline | Urea: no activity; Biuret: lower activity; Malonamate/Malonamide: lower activity |
| Quantified Difference | Qualitative: Active vs. inactive (urea); allophanate preferred over biuret and other analogs |
| Conditions | In vitro enzymatic assay with purified recombinant TrzF expressed in E. coli |
Why This Matters
This differential substrate specificity enables selective allophanate detection and metabolic pathway studies where urea and biuret cross-reactivity would confound results.
- [1] Shapir, N.; Cheng, G.; Sadowsky, M. J.; Wackett, L. P. Purification and characterization of TrzF: biuret hydrolysis by allophanate hydrolase supports growth. Appl. Environ. Microbiol. 2006, 72 (4), 2491–2495. View Source
